![molecular formula C10H11ClN2O2 B3019337 2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride CAS No. 2230804-08-5](/img/structure/B3019337.png)
2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride
Overview
Description
2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C10H10N2O2·HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst, followed by acidification to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Chemical Synthesis Applications
Building Block in Organic Chemistry
This compound serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the development of various derivatives that can be utilized in organic synthesis and materials science.
Synthesis Methods
The synthesis typically involves cyclization reactions with precursors such as 2-aminopyridine and ethyl acetoacetate. The conditions are optimized for both laboratory and industrial scales to ensure high yields and purity. Continuous flow reactors are often employed for large-scale production.
Antimicrobial Properties
Research indicates that 2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride exhibits antimicrobial activity against various bacterial strains. A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid HCl | 32 | Staphylococcus aureus, Escherichia coli |
Anticancer Activity
The compound has been studied for its anticancer properties, showing promise in inhibiting the growth of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
A549 (Lung Cancer) | 15 | Cell cycle arrest |
These findings suggest that this compound may serve as a lead for developing new anticancer therapies by targeting specific signaling pathways involved in tumor growth .
Medicinal Chemistry
Kinase Inhibition
This compound is being explored for its potential use in drug development, particularly as a kinase inhibitor. Kinases play a vital role in various cellular processes; thus, inhibiting their activity can disrupt cancer cell signaling and promote apoptosis in tumor cells .
Industrial Applications
In addition to its biological applications, this compound is utilized in the development of new materials and as intermediates in organic synthesis processes. Its unique properties make it suitable for various industrial applications, including electronic and optical materials development .
Case Studies
Recent studies have highlighted the effectiveness of imidazo[1,2-a]pyridine derivatives against multidrug-resistant tuberculosis (MDR-TB). For example, compounds derived from this class have shown promising results with MIC values ranging from 0.03 to 5.0 µM against Mycobacterium tuberculosis strains . These findings underscore the potential of this compound not only in cancer therapy but also as an anti-TB agent.
Mechanism of Action
The mechanism of action of 2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain kinases, thereby affecting various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.
2-Methylimidazo[1,2-a]pyridine: Similar structure but with a methyl group instead of an ethyl group.
2-Phenylimidazo[1,2-a]pyridine: Contains a phenyl group, leading to different chemical and biological properties.
Uniqueness
2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride is a heterocyclic compound with significant biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C10H10N2O2·HCl
- Molecular Weight : 226.66 g/mol
- CAS Number : 2230804-08-5
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities including:
- Antimicrobial Activity : It has shown effectiveness against various bacterial strains.
- Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation.
- Kinase Inhibition : It interacts with specific kinases, influencing signaling pathways related to cell growth and survival.
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and receptors. This inhibition can lead to the modulation of critical signaling pathways such as:
- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
- Kinase Signaling : Inhibition of kinases can disrupt cancer cell signaling, leading to reduced tumor growth.
Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated:
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
2-Ethylimidazo[1,2-a]pyridine-5-carboxylic acid HCl | 32 | Staphylococcus aureus, Escherichia coli |
This demonstrates its potential as an antimicrobial agent with a low minimum inhibitory concentration (MIC) against pathogenic bacteria .
Anticancer Studies
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
A549 (Lung Cancer) | 15 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead in the development of new anticancer therapies .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structural Differences | Unique Properties |
---|---|---|
Imidazo[1,2-a]pyridine | Parent compound without ethyl substitution | Broad range of biological activities |
2-Methylimidazo[1,2-a]pyridine | Methyl group instead of ethyl | Different chemical reactivity |
4-Ethylimidazo[1,2-a]pyridine | Ethyl group at position 4 | Unique interactions with specific biological targets |
This comparison highlights the unique substitution pattern of this compound that contributes to its distinct biological properties .
Properties
IUPAC Name |
2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2.ClH/c1-2-7-6-12-8(10(13)14)4-3-5-9(12)11-7;/h3-6H,2H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPCJXLSUYCTGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN2C(=N1)C=CC=C2C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2230804-08-5 | |
Record name | 2-ethylimidazo[1,2-a]pyridine-5-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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